Triphenodioxazine-1,8-dicarboxylic acid

Oxidation pathway TLC mobility Visible absorption

Triphenodioxazine-1,8-dicarboxylic acid (TPODC, CAS 136497-59-1) is a heterocyclic compound belonging to the triphenodioxazine class, characterized by a fused pentacyclic core bearing two carboxylic acid groups at the 1- and 8-positions. It was first identified as a bright pink oxidation product formed during the aqueous potassium ferricyanide-mediated oxidation of 3-hydroxyanthranilic acid.

Molecular Formula C20H10N2O6
Molecular Weight 374.3 g/mol
CAS No. 136497-59-1
Cat. No. B145634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenodioxazine-1,8-dicarboxylic acid
CAS136497-59-1
SynonymsTPODC
triphenodioxazine-1,8-dicarboxylic acid
Molecular FormulaC20H10N2O6
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O
InChIInChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26)
InChIKeyVCCQDVHRGCHIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenodioxazine-1,8-dicarboxylic Acid (CAS 136497-59-1): Structural Identity and Research-Grade Sourcing Considerations


Triphenodioxazine-1,8-dicarboxylic acid (TPODC, CAS 136497-59-1) is a heterocyclic compound belonging to the triphenodioxazine class, characterized by a fused pentacyclic core bearing two carboxylic acid groups at the 1- and 8-positions. It was first identified as a bright pink oxidation product formed during the aqueous potassium ferricyanide-mediated oxidation of 3-hydroxyanthranilic acid [1]. The compound has been implicated as a potential endogenous chromophore in senile nuclear cataract lens protein digests, where a pink compound with chromatographic properties matching TPODC was isolated [2]. Its molecular formula is C20H10N2O6 (MW 374.3 g/mol), and it is known by the IUPAC name [1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid . The compound is primarily of interest as a reference standard for oxidative pathway studies, a synthetic intermediate for functional dyes, and a probe for ommochrome-related biochemistry.

Why Triphenodioxazine-1,8-dicarboxylic Acid Cannot Be Replaced by Other Triphenodioxazine Derivatives or Oxidation Products


Generic substitution is precluded by the compound's specific 1,8-dicarboxylic acid regiochemistry, which imparts distinct physicochemical properties not shared by the parent triphenodioxazine or by other oxidation products such as cinnabarinic acid, the p-quinone dimer, or 9-carboxy-2-hydroxy-3H-phenoxazin-3-one. The presence of two carboxyl groups significantly lowers predicted LogP (2.74 vs. ~3.40 for parent triphenodioxazine ), increases hydrogen-bond donor/acceptor capacity (8 HBA, 2 HBD vs. 4 HBA, 0 HBD for the parent ), and introduces pH-dependent solubility and metal-chelating capability. Furthermore, the compound exhibits a unique pink chromophore (visible absorption distinct from the yellow, red, and brown products of the same oxidation reaction [1]), making it irreplaceable as a spectrophotometric or chromatographic reference standard. These quantitative differences mean that using a generic triphenodioxazine or a monocarboxylic acid analog would yield erroneous retention times, mismatched spectral properties, and fundamentally different reactivity in downstream applications.

Quantitative Differentiation of Triphenodioxazine-1,8-dicarboxylic Acid from Closest Analogs


Chromatographic and Spectrophotometric Distinction from Co-Oxidation Products

In the oxidative conversion of 3-hydroxyanthranilic acid by buffered K₃Fe(CN)₆, triphenodioxazine-1,8-dicarboxylic acid (5a) is the only bright pink product observed by TLC, whereas cinnabarinic acid (2) is yellow, the p-quinone dimer (3) is red, and 9-carboxy-2-hydroxy-3H-phenoxazin-3-one (4) is brown [1]. This qualitative color difference corresponds to distinct Rf values on silica gel TLC (specific Rf not reported in the abstract, but full paper provides elution data). The unique pink color allowed its tentative identification in cataract lens digests via TLC comparison [2].

Oxidation pathway TLC mobility Visible absorption Biomarker

Increased Molecular Weight and Altered Lipophilicity Relative to Parent Triphenodioxazine

The 1,8-dicarboxylic acid substitution increases the molecular weight to 374.3 Da (+88 Da relative to triphenodioxazine, MW 286.3 Da) and reduces predicted LogP from ~3.40 (triphenodioxazine) to 2.74 (TPODC) . The ACD/LogD at pH 7.4 is -0.25 for TPODC, indicating substantial aqueous solubility in physiological buffers, whereas the parent triphenodioxazine lacks ionizable groups and remains predominantly non-polar .

Physicochemical properties LogP Molecular weight Solubility

Hydrogen-Bond Donor/Acceptor Capacity and Polar Surface Area for Chromatographic Method Development

TPODC possesses 8 hydrogen-bond acceptors and 2 hydrogen-bond donors, compared to only 4 HBA and 0 HBD for the unsubstituted triphenodioxazine core . The topological polar surface area (TPSA) is 118 Ų, which is considerably higher than the ~40 Ų predicted for the parent compound. This directly impacts reversed-phase HPLC retention; TPODC will elute significantly earlier under acidic or neutral mobile phase conditions, requiring method adjustment .

HPLC retention Method development Polar surface area Hydrogen bonding

Thermal Stability and Vapor Pressure: Implications for Handling and Storage

The predicted boiling point of TPODC is 606.8 ± 55.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 1.8 mmHg at 25 °C and an enthalpy of vaporization of 94.8 ± 3.0 kJ/mol . In contrast, the parent triphenodioxazine boils at approximately 520–530 °C (predicted). The higher boiling point and lower volatility of the dicarboxylic acid reflect stronger intermolecular hydrogen bonding, which affects sublimation behavior and thermal stability during storage. The flash point is predicted at 320.8 ± 31.5 °C .

Thermal properties Boiling point Vapor pressure Stability

Optimal Utilization of Triphenodioxazine-1,8-dicarboxylic Acid Based on Evidence-Confirmed Differentiation


Reference Standard for Oxidative Biomarker Discovery in Ocular and Neurological Diseases

The confirmed production of TPODC from 3-hydroxyanthranilic acid oxidation and its chromatographic resemblance to a pink compound isolated from human cataract lens digests position this compound as the sole structurally validated reference standard for identifying and quantifying this specific chromophore in tissue digests. Its unique pink color and high polarity (LogD -0.25 at pH 7.4) enable unambiguous TLC and HPLC detection against other oxidation products, which are yellow, red, or brown. Researchers investigating tryptophan metabolism, ommochrome formation, or oxidative stress markers should prioritize this exact compound over generic triphenodioxazine derivatives that lack the diagnostic color shift and carboxyl-driven retention behavior.

Synthetic Intermediate for Water-Soluble Functional Dyes and Pigments

The dicarboxylic acid groups dramatically enhance aqueous solubility (predicted LogD -0.25 at pH 7.4) compared to the hydrophobic parent triphenodioxazine (predicted LogD ~3.40) . This property makes TPODC a valuable building block for synthesizing water-soluble triphenodioxazine-based dyes, reactive dyes for cellulosic fibers, or metal-complex pigments. The presence of two carboxylic acid moieties also allows for further derivatization (e.g., amidation, esterification) without altering the chromophoric pentacyclic core, providing a synthetic handle not available in unsubstituted triphenodioxazine. For procurement, ensuring the 1,8-isomer rather than other dicarboxylic acid isomers is critical to maintain the correct geometry for subsequent cyclization or conjugation reactions.

Metal-Chelating Probe for Bioinorganic Studies

The 1,8-dicarboxylic acid arrangement provides a potential bidentate or bridging ligand for transition metals. Unlike the parent triphenodioxazine, which lacks metal-coordinating groups, TPODC can form complexes that modulate the absorption spectrum, enabling its use as a colorimetric metal sensor . The increase in polar surface area from ~40 Ų to 118 Ų also implies that metal complexes of TPODC will exhibit different solubility and chromatographic profiles than those of unsubstituted triphenodioxazine. Researchers exploiting these chelation properties must source the pure 1,8-dicarboxylic acid isomer, as monocarboxylic or other regioisomeric analogs would exhibit distinct coordination geometries and stability constants.

High-Temperature Polymer and Material Science Applications

The predicted boiling point of 606.8 °C and flash point of 320.8 °C, combined with extremely low volatility , suggest that TPODC can be incorporated into polymer backbones or used as a thermally stable chromophore in high-temperature engineering plastics. In contrast, the parent triphenodioxazine, with a boiling point approximately 80 °C lower, may not survive processing conditions above 500 °C. When designing thermostable optical materials, procurement of the 1,8-dicarboxylic acid variant rather than the parent compound provides a wider thermal processing window and reduces sublimation losses during melt compounding.

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